Linezolid descarbonyl (+/-)-isomer

Description

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. mdpi.comnih.gov For the Linezolid (B1675486) descarbonyl (+/-)-isomer, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

For instance, DFT calculations can be employed to determine the optimal geometry of the isomer and to calculate its vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm its structure. mdpi.com The electronic spectra, including UV-Vis and circular dichroism, can also be simulated to aid in its characterization. nih.gov While specific studies on the Linezolid descarbonyl (+/-)-isomer are not abundant in public literature, the methodologies are well-established from research on Linezolid and its analogues. nih.gov

Table 1: Application of Quantum Chemical Methods to this compound

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, vibrational frequency calculation. mdpi.com | Stable conformation, electronic properties (HOMO-LUMO gap), prediction of IR spectra. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and circular dichroism spectra. nih.gov | Prediction of UV-Vis and ECD spectra for stereochemical analysis. |

| Potential Energy Surface (PES) Scanning | Conformational analysis. nih.gov | Identification of low-energy conformers and rotational barriers. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.comnih.gov For the this compound, MD simulations can be used to explore its conformational landscape in different solvents or in the presence of biological macromolecules. mdpi.comnih.gov

These simulations are particularly useful for understanding how the isomer might interact with biological targets, such as the ribosome, which is the site of action for the parent drug, Linezolid. mdpi.comnih.gov By simulating the isomer within the ribosomal binding pocket, researchers can predict its binding affinity and mode of interaction, which can help to explain any potential biological activity or interference with the action of Linezolid. unibo.itnih.gov

Computational Approaches to Reaction Mechanism Elucidation in Isomer Formation and Degradation

The this compound is recognized as a degradation product of Linezolid. amazonaws.comresearchgate.net Computational chemistry can be instrumental in elucidating the mechanisms of its formation and further degradation. By modeling the reaction pathways, including transition states and intermediates, it is possible to understand the conditions under which the descarbonyl isomer is formed.

For example, computational studies can investigate the hydrolysis of the oxazolidinone ring of Linezolid under acidic or alkaline conditions, which is a likely pathway to the formation of the descarbonyl derivative. amazonaws.comrjlbpcs.com These studies can provide activation energies and reaction rates, offering a theoretical basis for the observed degradation profiles of Linezolid.

Application of Chemometrics and Machine Learning in Isomer Characterization Data Analysis

Chemometrics and machine learning are increasingly used in the analysis of complex chemical data. researchgate.net For the this compound, these techniques can be applied to data from various analytical methods, such as chromatography and spectroscopy, to aid in its identification and quantification.

For instance, multivariate analysis techniques like Principal Component Analysis (PCA) can be used to analyze spectral data to distinguish between Linezolid and its impurities, including the descarbonyl isomer. Machine learning models could potentially be trained to predict the properties of such isomers based on their structural features. researchgate.net

Structural Elucidation Support through Computational Methods

Computational methods are a powerful adjunct to experimental techniques for structural elucidation. In the case of the this compound, computational approaches can support the interpretation of data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For example, DFT calculations can predict NMR chemical shifts and coupling constants, which can be compared with experimental spectra to confirm the assigned structure. Similarly, in silico fragmentation analysis can help to interpret the mass spectra of the isomer by predicting the fragmentation patterns. researchgate.net

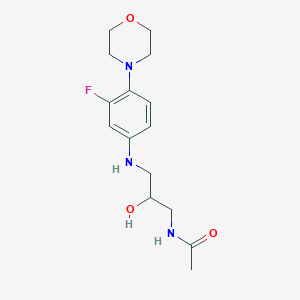

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSVASMDWRRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666111-36-9 | |

| Record name | Linezolid descarbonyl (+/-)- isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1666111369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID DESCARBONYL (±)- ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU8T788U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Future Research Directions and Unaddressed Academic Questions

Development of Novel Stereoselective Synthetic Routes for Isomer Control

The racemic nature of the linezolid (B1675486) descarbonyl isomer highlights a critical need for research into stereoselective synthesis. A significant challenge lies in creating synthetic pathways that can selectively produce either the (R)- or (S)-enantiomer. Current synthetic approaches to related oxazolidinones often yield racemic mixtures that necessitate subsequent, often inefficient, resolution steps.

Future research should prioritize asymmetric synthesis strategies to control the stereochemistry at the C-5 position of the oxazolidinone ring during its formation. Promising areas of exploration include:

Chiral Auxiliaries: The use of recyclable chiral auxiliaries, which have proven effective in asymmetric alkylation and other transformations to create enantiomerically pure compounds, could be adapted for this purpose. sigmaaldrich.comrsc.org

Catalytic Asymmetric Methods: Development of catalytic processes is a key goal. This could involve rhodium-catalyzed asymmetric ring-opening of precursor molecules acs.org, or the use of chiral catalysts in reactions that form the oxazolidinone ring, such as the asymmetric transfer hydrogenation of oxazolones. researchgate.net Another innovative approach is the catalytic asymmetric utilization of carbon dioxide with allylamines to form chiral oxazolidinones. rsc.org

Substrate-Controlled Synthesis: Investigating reactions where the stereochemistry of a starting material, such as an optically pure epoxide, directs the formation of the desired stereocenter in the final product. nih.gov

Achieving high levels of diastereoselectivity and enantioselectivity would not only supply pure (R)- and (S)-isomers for analytical standards but would also permit a more accurate assessment of the individual biological activities and toxicological profiles of each enantiomer. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis

To guarantee the purity of linezolid, it is essential to have highly sensitive analytical methods for the detection and quantification of trace amounts of the descarbonyl isomer. While high-performance liquid chromatography (HPLC) is widely used, there is a pressing need to develop and validate more sophisticated analytical techniques.

Future research should investigate the application of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers. These advanced techniques provide superior resolution, sensitivity, and mass accuracy. This allows for the definitive identification and quantification of the descarbonyl isomer and other potential impurities, even at minute, parts-per-million (ppm) concentrations.

Furthermore, a significant area for development is in chiral chromatography. The creation of novel chiral stationary phases for both HPLC and supercritical fluid chromatography (SFC) would be highly beneficial. Such advancements could enable the direct separation and precise quantification of the individual (R)- and (S)-enantiomers of the descarbonyl isomer within the bulk drug substance and in the final pharmaceutical formulations.

In-depth Mechanistic Understanding of Degradation Pathways under Diverse Environmental Conditions

The presence of the linezolid descarbonyl isomer as a degradation product underscores the necessity for a thorough understanding of its formation mechanisms. Although it is known to appear under specific stress conditions, the exact chemical pathways leading to its formation have not been fully elucidated. rjlbpcs.com

Future research should focus on systematic studies of linezolid degradation under a broad spectrum of environmental and manufacturing-related conditions. This includes investigating the effects of:

pH: Evaluating stability and degradation across a wide pH range.

Temperature: Assessing the impact of thermal stress, such as that encountered during heat sterilization processes. rjlbpcs.com

Light: Studying the potential for photodegradation upon exposure to various light sources.

Oxidative Stress: Determining the role of oxidizing agents in the degradation process.

These investigations should employ a combination of experimental stress testing and computational modeling. The goal is to identify the key reactive intermediates and transition states involved in the cleavage of the N-acetyl group, which results in the formation of the descarbonyl amine. A detailed mechanistic understanding will be crucial for developing effective strategies to prevent the formation of this impurity during the manufacturing, storage, and clinical use of linezolid.

Exploration of Specific Molecular Interactions Using Advanced Computational Chemistry

Advanced computational chemistry provides a powerful, non-experimental tool for investigating the molecular properties and potential interactions of the linezolid descarbonyl isomer. Techniques like molecular docking and molecular dynamics simulations can be utilized to predict how this impurity might interact with biological macromolecules.

A primary focus of this research should be the bacterial ribosome, which is the intended pharmacological target of linezolid. By computationally comparing the binding affinity and orientation (binding mode) of the descarbonyl isomer to that of the parent linezolid molecule, researchers can develop hypotheses about its potential to interfere with antibiotic activity or cause off-target effects.

Furthermore, computational methods can be applied to:

Predict and rationalize the molecule's spectroscopic characteristics (e.g., NMR, IR spectra).

Understand its chromatographic behavior.

Calculate its electronic structure and reactivity.

These computational insights can significantly aid in the interpretation of experimental data and provide a deeper understanding of the isomer's chemical behavior at a molecular level.

Potential for Derivatization Chemistry from the Descarbonyl Scaffold for Research Applications

The linezolid descarbonyl isomer possesses a primary amine functional group on its side chain, which is not present in the parent drug. This structural feature provides a reactive site that can be used for chemical modification, opening up possibilities for creating new molecules for research purposes.

Future work could explore the derivatization of the descarbonyl scaffold to generate a variety of new compounds. This involves chemically modifying the primary amine with different reagents to create a library of related molecules. These new derivatives could be used as:

Analytical Tools: Synthesizing stable, labeled isotopes or fluorescently tagged versions of the impurity to aid in advanced analytical studies.

Probes for Structure-Activity Relationship (SAR) Studies: Creating a series of analogues to investigate how modifications to the side chain affect the biological activity of oxazolidinone compounds.

New Chemical Entities: Screening the library of new derivatives for any novel pharmacological or biological activities.

This approach could transform a degradation product into a valuable chemical scaffold for fundamental research in chemical biology and medicinal chemistry, potentially leading to the discovery of new molecular probes or therapeutic leads.

Q & A

Q. What distinguishes Linezolid descarbonyl (±)-isomer from linezolid in terms of molecular structure and synthesis?

Methodological Answer: Linezolid descarbonyl (±)-isomer differs from linezolid by the removal of a carbonyl group and the presence of a chiral center, leading to two enantiomers (±). Structural characterization requires advanced techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of the carbonyl group and identify stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : For enantiomeric separation using chiral columns, as demonstrated in linezolid purity assessments (mobile phase: 40% methanol, 60% pH 7 phosphate buffer; retention time ~7 minutes) .

- Synthetic Routes : Modifications during synthesis (e.g., reductive amination or enzymatic catalysis) may yield descarbonyl derivatives. Monitor reaction intermediates via mass spectrometry .

Q. What analytical methods are validated for quantifying Linezolid descarbonyl (±)-isomer in pharmacokinetic studies?

Methodological Answer:

- HPLC-UV : Validated for linezolid quantification (LLOQ: 0.125 mg/L; linear range: 2.0–12.0 µg/mL; equation: y = 0.0327x + 0.0393, R² = 1) . Adapt this method by using chiral columns for isomer separation.

- LC-MS/MS : Enhances sensitivity for trace isomer detection in biological matrices (e.g., plasma). Include stability tests under varying temperatures (-20°C) and storage durations (≥1 month) .

- Quality Control : Cross-validate with USP-grade linezolid (99.8% purity) to ensure method specificity .

Q. How is the minimum inhibitory concentration (MIC) determined for Linezolid descarbonyl (±)-isomer against resistant pathogens?

Methodological Answer:

- Broth Microdilution : Follow CLSI guidelines. For Staphylococcus aureus, MIC ≤2 µg/mL indicates susceptibility, while ≥8 µg/mL denotes resistance .

- Resistance Monitoring : Use whole-genome sequencing (WGS) to identify mutations (e.g., cfr gene, 23S rRNA mutations) linked to resistance. In a study, 15.6% of linezolid-resistant isolates harbored cfr .

- Cross-Validation : Compare MIC results with parental linezolid to assess isomer-specific resistance trends .

Advanced Research Questions

Q. How to design experiments assessing the impact of descarbonyl isomer stereochemistry on antimicrobial activity?

Methodological Answer:

- Isomer-Specific Activity : Separate (±)-isomers using preparative chromatography (e.g., chiral GC-FTIR ). Test each enantiomer against Mycobacterium tuberculosis (H37Rv strain) and Gram-positive pathogens.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) to evaluate steric/electronic effects. For example, T145 (MIC90: 0.5–1.0 µg/mL for Mtb) outperforms derivatives with altered substituents .

- PK/PD Modeling : Simulate human pharmacokinetics (e.g., 3-day dosing) to predict resistance emergence. Use in vitro models mimicking plasma concentrations .

Q. How can contradictory clinical data on linezolid’s efficacy and safety be resolved in isomer studies?

Methodological Answer:

- Meta-Analysis : Pool data from trials (e.g., mortality rates in Gram-negative bacteremia). For example, Ternaviso-de la Vega et al. found no mortality increase with linezolid, contradicting Wilcox et al. .

- Subgroup Analysis : Stratify patients by infection type (e.g., CLABSI vs. tuberculosis). Adjust for confounders like treatment duration (>6 months increases neuropathy risk ).

- Adverse Event Monitoring : Use FDA Adverse Event Reporting System (FAERS) data mining to link isomers to lactic acidosis (e.g., mitochondrial toxicity mechanisms ).

Q. What experimental strategies mitigate the emergence of resistance during prolonged Linezolid descarbonyl (±)-isomer therapy?

Methodological Answer:

- Combination Therapy : Pair with β-lactams or rifampicin to reduce resistance selection pressure. For Enterococcus, monitor optrA and cfr co-occurrence .

- Dynamic PK/PD Models : Simulate time-kill curves under fluctuating drug concentrations. Optimize dosing to maintain fAUC/MIC >100 .

- Genomic Surveillance : Track mutations (e.g., G2576T in 23S rRNA) in serial isolates from treated patients .

Q. How to evaluate the stability and degradation products of Linezolid descarbonyl (±)-isomer under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose isomers to heat (40–60°C), light (UV), and pH extremes (1–13). Use HPLC-UV to detect degradation peaks .

- Metabolite Profiling : Incubate isomers with human liver microsomes. Identify metabolites via LC-QTOF-MS and compare to linezolid’s known oxidative pathways .

- Stability in Biofluids : Assess isomer integrity in plasma (1-month storage at -20°C) and simulate gastric fluid conditions .

Q. What genomic and transcriptomic approaches elucidate isomer-specific resistance mechanisms?

Methodological Answer:

- CRISPR Interference : Knock out putative resistance genes (e.g., cfr) in Enterococcus and measure MIC shifts .

- RNA-Seq : Compare transcriptomes of isomer-treated vs. linezolid-treated Mtb. Focus on efflux pumps (e.g., Rv1258c) and ribosome biogenesis genes .

- Mutant Prevention Concentration (MPC) : Determine MPC for isomers to identify concentrations suppressing resistant mutant growth .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.